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Pioneering Polonium: An In-depth Technical Guide to Early Radiochemical Isolation Techniques

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This whitepaper provides a comprehensive technical overview of the foundational radiochemical analysis techniques employed in the isolation of **polonium** (Po), the first element discovered through its radioactive properties. Addressed to researchers, scientists, and drug development professionals, this document details the historic methodologies pioneered by Marie and Pierre Curie, and later refined by their contemporaries, offering a granular look at the dawn of radiochemistry. The experimental protocols that separated this highly radioactive element from tons of pitchblende ore are detailed, alongside the quantitative measures of radioactivity that guided these early discoveries.

The Curie Method: A New Paradigm in Chemical Analysis

The discovery of **polonium** in 1898 by Marie and Pierre Curie was not merely the identification of a new element, but the genesis of a new methodology in analytical chemistry.[1][2][3] Their approach was a departure from traditional chemical analysis, which relied on the physical and chemical properties of substances. Instead, the Curies pioneered a technique of following the radioactivity at each stage of the chemical separation process, using a sensitive electrometer to quantify the intensity of the radiation.[1][2]



Initial Observations and Quantitative Insights

The starting point for the Curies' investigation was the observation that pitchblende, a uranium ore, was significantly more radioactive than the uranium extracted from it—approximately four to five times more active.[4] This discrepancy led to the hypothesis that the ore contained one or more unknown, highly radioactive elements.

The Curies' quantitative measurements, though lacking the precision of modern instruments, were crucial in guiding their separation process. The following table summarizes the key quantitative findings from their early work:

Stage of Separation	Radioactivity Level (Relative to Uranium)	Reference
Pitchblende Ore	4 to 5 times more active	[4]
Bismuth-containing fraction after initial separation	300 to 400 times more active	[4][5]

Experimental Protocol: The Separation of Polonium from Pitchblende

The isolation of **polonium** was a multi-step process that relied on the chemical similarity of **polonium** to bismuth. This allowed for the co-precipitation of **polonium** with bismuth, effectively concentrating the minute quantities of the new element.

Step 1: Acid Digestion of Pitchblende

- Objective: To bring the components of the pitchblende ore into solution.
- Procedure: Large quantities of powdered pitchblende residue, remaining after the removal of uranium, were treated with strong acids. While the exact concentrations and volumes used in the initial, large-scale processing are not well-documented, laboratory-scale experiments involved dissolving the ore in acids like hydrochloric acid (HCl) and nitric acid (HNO₃).

Step 2: Sulfide Precipitation



- Objective: To separate a group of metals, including **polonium** and bismuth, from other elements in the solution.
- Procedure: Hydrogen sulfide (H₂S) was bubbled through the acidic solution. This caused the precipitation of insoluble metal sulfides. **Polonium**, behaving chemically like bismuth, coprecipitated with bismuth sulfide (Bi₂S₃).

Step 3: Separation from Other Sulfides

- Objective: To further purify the **polonium**-containing bismuth sulfide.
- Procedure: The precipitated sulfides were treated with ammonium sulfide. The sulfides of some elements, like arsenic and antimony, are soluble in ammonium sulfide, while bismuth sulfide (containing the **polonium**) is not. This allowed for their removal.

Step 4: Fractional Crystallization and Precipitation

- Objective: To enrich the **polonium** concentration relative to bismuth.
- Procedure: The Curies employed a series of fractional crystallizations and precipitations.
 This process takes advantage of slight differences in the solubility of the salts of bismuth and polonium. By repeatedly dissolving the mixed salts and allowing them to partially recrystallize or precipitate, the less soluble component (in this case, the polonium-containing fraction) becomes concentrated in the solid phase. This was a tedious process, requiring numerous repetitions to achieve a significant increase in radioactivity.

Step 5: Sublimation

- Objective: The final purification step to separate polonium sulfide from the more stable bismuth sulfide.
- Procedure: The enriched sulfide mixture was heated in a vacuum. Polonium sulfide is more
 volatile than bismuth sulfide. By carefully controlling the temperature, the polonium sulfide
 would vaporize and then deposit on a cooler part of the apparatus, leaving the less volatile
 bismuth sulfide behind.

The following diagram illustrates the workflow of the Curies' method for isolating **polonium**:





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Workflow of the Curie method for **polonium** isolation.

Alternative Early Isolation Techniques

While the Curies' method was groundbreaking, other researchers also contributed to the early understanding and isolation of **polonium**.

Willy Marckwald's "Radiotellurium"

In 1902, German chemist Willy Marckwald isolated a highly radioactive substance from pitchblende that he named "radiotellurium."[6] He initially believed it to be a new element, but it was later confirmed to be **polonium**. Marckwald's method involved the use of stannous chloride to precipitate the radioactive substance from the solution containing bismuth.[6]

Friedrich Oskar Giesel's Contributions

Friedrich Oskar Giesel, another German chemist, also worked on the separation of radioactive elements from pitchblende. He developed an improved method for the fractional crystallization of radium from barium salts using bromides instead of chlorides. While his primary focus was on radium, his work contributed to the broader understanding of radiochemical separation techniques that were applicable to **polonium**.

Spontaneous Electrodeposition: A Later Refinement

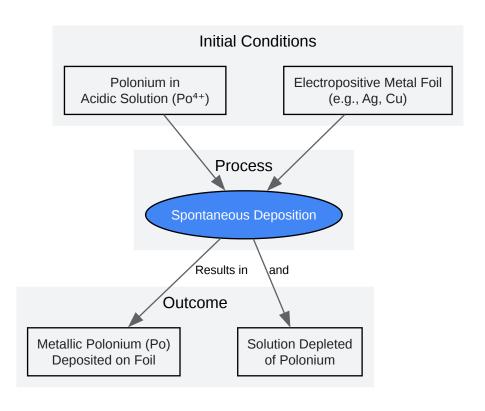
A significant advancement in the separation of **polonium** was the development of spontaneous electrodeposition. This technique relies on the principle that **polonium** will spontaneously deposit onto a more electropositive metal, such as silver or copper, from an acidic solution. This method proved to be simpler and more efficient than the laborious fractional crystallization processes.



Early Electrodeposition Protocol

- Objective: To selectively deposit **polonium** from a solution onto a metal surface.
- Procedure:
 - A solution containing **polonium**, typically in dilute hydrochloric or nitric acid, is prepared.
 - A clean, polished silver or copper foil is suspended in the solution.
 - The solution is gently heated and stirred for a period of several hours.
 - Polonium ions in the solution are reduced to the metallic state and plate onto the surface
 of the foil.
 - The foil is then removed, rinsed, and dried. The amount of deposited **polonium** can be quantified by measuring the alpha radiation emitted from the foil.

The following diagram illustrates the logical relationship in the spontaneous electrodeposition of **polonium**:





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Logical flow of spontaneous electrodeposition of **polonium**.

Conclusion

The early radiochemical analysis techniques used to isolate **polonium** laid the groundwork for the field of nuclear chemistry. The innovative methods developed by the Curies, which uniquely combined chemical separation with the quantitative measurement of radioactivity, and the subsequent refinements by their contemporaries, represent a pivotal moment in scientific history. These foundational techniques, born out of meticulous and often arduous experimentation, not only led to the discovery of a new element but also opened the door to understanding the fundamental nature of matter and radioactivity. The principles established in these early investigations continue to influence modern radiochemical practices.

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